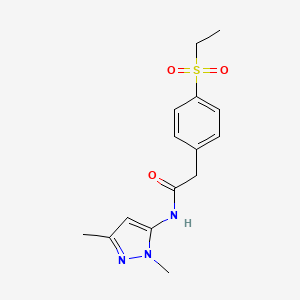

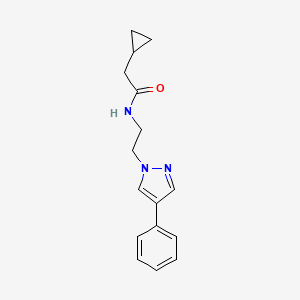

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

科学的研究の応用

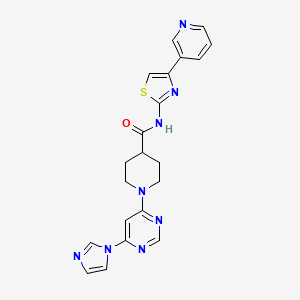

Novel Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) delves into the synthesis of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and single crystal X-ray crystallography. Their study not only explored the structural aspects but also evaluated the antioxidant activities of these compounds, revealing significant antioxidant potential. This suggests applications in developing antioxidants based on the structural framework of pyrazole-acetamide derivatives (Chkirate et al., 2019).

Facile Synthesis of Heterocyclic Derivatives

Another study conducted by Rady and Barsy (2006) outlines a convenient synthesis route for a variety of heterocyclic compounds, starting from 2-cyano-N-(4-methylphenyl) acetamide and 2-cyano-N-(thiazol-2-yl)acetamide. This work highlights the versatility of the core structure in generating diverse heterocyclic derivatives, including pyridine and pyridazine, among others. Such compounds have potential applications in pharmaceutical research and development due to their varied biological activities (Rady & Barsy, 2006).

Antitumor Evaluation of Heterocyclic Compounds

Shams et al. (2010) explored the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This research showcases the potential of such compounds in cancer therapy, particularly through the synthesis of derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The compounds exhibited high inhibitory effects on various cancer cell lines, indicating their promise as antitumor agents (Shams et al., 2010).

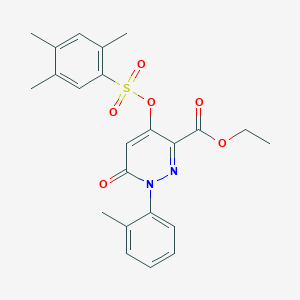

Antimicrobial and Insecticidal Properties

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety with potential antimicrobial applications. Their work involved a versatile precursor, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to the synthesis of 2-pyridone derivatives, chromene derivatives, and more. These compounds demonstrated promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Darwish et al., 2014).

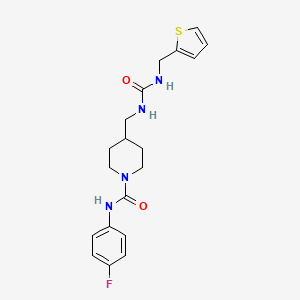

作用機序

Target of Action

Similar compounds with pyrazole and imidazole moieties have been reported to interact with a variety of biological targets . For instance, imidazole derivatives are known to interact with a broad range of targets, including enzymes, receptors, and ion channels . Similarly, pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting interactions with multiple targets .

Mode of Action

For instance, some imidazole derivatives are known to inhibit enzymes, block receptors, or modulate ion channels . Similarly, pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting diverse modes of action .

Biochemical Pathways

For instance, some imidazole derivatives are known to affect pathways related to inflammation, cancer, and microbial infections . Similarly, pyrazole derivatives have been reported to influence pathways related to oxidative stress and neurotransmission .

Pharmacokinetics

One study has reported that a similar compound has good pharmacokinetic properties and low toxicity .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

特性

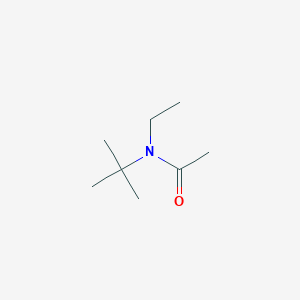

IUPAC Name |

2-cyclopropyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(10-13-6-7-13)17-8-9-19-12-15(11-18-19)14-4-2-1-3-5-14/h1-5,11-13H,6-10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZQQYRHWWSIAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2393383.png)

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)

![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)

![4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2393397.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393398.png)

![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2393404.png)